N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide
Overview
Description
N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide, also known as AZPC, is a compound that has been studied for its potential applications in various fields of scientific research. It is an azetidine-based compound, which is a heterocyclic compound with a nitrogen atom in its ring structure. AZPC has been studied for its synthetic methods, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Scientific Research Applications
Synthesis of N-heterocycles via Sulfinimines
Research has explored the use of chiral sulfinamides, such as tert-butanesulfinamide, for the stereoselective synthesis of amines and their derivatives. This methodology facilitates access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in the development of natural products and therapeutics (Philip et al., 2020). The significance of this research lies in its contribution to the synthesis of complex molecular structures, potentially including compounds like N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide.
Metathesis Reactions in Drug Synthesis
Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), are widely utilized for synthesizing cyclic β-amino acids and their derivatives. These compounds have profound implications in drug research due to their biological relevance and impact on drug design (Kiss et al., 2018). Such methodologies could be applicable to the synthesis and functionalization of compounds structurally related to N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide, highlighting their importance in medicinal chemistry.
DNA Methylation and Gene Expression
Studies on 5-Aza-2′-deoxycytidine (Decitabine) demonstrate its role in activating methylated and silenced genes by promoter demethylation. This mechanism affects gene expression in several ways, including those independent of DNA demethylation (Seelan et al., 2018). Although not directly related to N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide, this research underscores the potential of chemical compounds in epigenetic modulation, which could be a field of application for similar compounds.
Supramolecular Chemistry and Drug Delivery
The development and application of benzene-1,3,5-tricarboxamide (BTA) compounds in supramolecular chemistry offer insights into the design of nanoscale materials and drug delivery systems. BTAs exemplify how simple structural units can lead to complex self-assembled structures with applications ranging from nanotechnology to biomedical applications (Cantekin et al., 2012). This area of research highlights the potential utility of compounds like N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide in creating advanced materials and therapeutics through supramolecular assembly.
properties
IUPAC Name |
N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-9(3-2-4-12-7)10(14)13-8-5-11-6-8/h2-4,8,11H,5-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOLAHKIENEIIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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